6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride
CAS No.: 120279-87-0
Cat. No.: VC21283566
Molecular Formula: C8H7ClO3S3
Molecular Weight: 282.8 g/mol
* For research use only. Not for human or veterinary use.
![6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride - 120279-87-0](/images/no_structure.jpg)
Specification
CAS No. | 120279-87-0 |
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Molecular Formula | C8H7ClO3S3 |
Molecular Weight | 282.8 g/mol |
IUPAC Name | 6-methyl-4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonyl chloride |
Standard InChI | InChI=1S/C8H7ClO3S3/c1-4-2-6(10)5-3-7(15(9,11)12)14-8(5)13-4/h3-4H,2H2,1H3 |
Standard InChI Key | ULWSBNDSDFOIHY-UHFFFAOYSA-N |
SMILES | CC1CC(=O)C2=C(S1)SC(=C2)S(=O)(=O)Cl |
Canonical SMILES | CC1CC(=O)C2=C(S1)SC(=C2)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identifiers
6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride is an organosulfur compound with a complex heterocyclic structure. The compound is registered with CAS number 120279-87-0, which serves as its primary identifier in chemical databases and literature . This compound belongs to the thieno[2,3-b]thiopyran class of heterocyclic compounds, characterized by a fused ring system containing two sulfur atoms. The systematic naming of this compound follows IUPAC conventions, with the numbering system accounting for the fused heterocyclic structure and the various functional groups present.
The compound is also known by synonyms such as "4H-Thieno[2,3-b]thiopyran-2-sulfonyl chloride, 5,6-dihydro-6-methyl-4-oxo-" in some chemical databases and literature sources . These alternative names, while referring to the same chemical entity, reflect different approaches to naming complex heterocyclic structures. For unambiguous identification, several chemical identifiers are assigned to this compound, including the InChI key (ULWSBNDSDFOIHY-UHFFFAOYSA-N) and SMILES notation (O=C1C=2C=C(SC2SC(C)C1)S(=O)(=O)Cl) .
Structural Features
The structural backbone of 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride consists of a bicyclic system where a thiophene ring is fused to a partially saturated thiopyran ring. This creates a unique three-dimensional architecture with specific reactivity patterns. The compound contains several key functional groups that define its chemical behavior:
The presence of three sulfur atoms within the molecule creates interesting electronic effects that influence both the compound's physical properties and its chemical reactivity patterns.
Physicochemical Properties
Physical Properties
6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride exhibits distinctive physical properties that are relevant to its handling, storage, and application in synthetic procedures. The compound is typically observed as a solid at room temperature, with a yellowish to brownish coloration typical of many organosulfur compounds . Its solubility profile shows good dissolution in common organic solvents, making it amenable to standard laboratory manipulations in organic synthesis.
Table 1 summarizes the key physical properties of 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride:
Physical Property | Value | Unit |
---|---|---|
Molecular Weight | 282.787 | g/mol |
Density | 1.585 | g/cm³ |
Boiling Point | 459.1 | °C at 760 mmHg |
Flash Point | 231.5 | °C |
Exact Mass | 281.925 | Da |
Polar Surface Area (PSA) | 113.130 | Ų |
LogP | 3.82340 | - |
Vapor Pressure | 1.3 × 10⁻⁸ | mmHg at 25°C |
Index of Refraction | 1.625 | - |
These physical parameters provide essential information for researchers working with this compound in laboratory settings . The relatively high boiling point and low vapor pressure indicate limited volatility at room temperature, while the LogP value suggests moderate lipophilicity, potentially affecting its membrane permeability in biological systems.
Chemical Properties and Reactivity
Synthetic Applications and Related Compounds
Role in Pharmaceutical Synthesis
6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride serves as a key intermediate in the synthesis of pharmaceutically relevant compounds, particularly those containing sulfonamide functionalities. The compound's reactive sulfonyl chloride group allows for facile conversion to various sulfonamides, which are prevalent in many drugs and bioactive molecules.
One notable example is the synthesis of 5,6-dihydro-4-(S)-(ethylamino)-6-(S)methyl-4H-thieno[2,3b]thiopyran-2-sulphonamide-7,7-dioxide hydrochloride, a compound with potential pharmaceutical applications . In this synthetic pathway, the sulfonyl chloride serves as a precursor that undergoes nucleophilic substitution with appropriate amines to form the desired sulfonamide products.
The patent literature indicates that this compound participates in multi-step synthetic sequences involving reactions such as:
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Nucleophilic substitution reactions at the sulfonyl chloride position
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Modifications of the thiopyran ring system
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Stereochemical transformations to control the configuration at chiral centers
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Introduction of additional functional groups to enhance pharmacological properties
Relationship to Other Thieno[2,3-b]thiopyran Derivatives
The structural scaffold of 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride serves as a platform for the development of various derivatives with distinct chemical and potentially biological properties. One closely related compound is 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide (CAS: 120279-88-1), which can be considered a direct derivative where the sulfonyl chloride has been converted to a sulfonamide .
This sulfonamide derivative shares many structural similarities with the parent sulfonyl chloride, including:
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The fused thieno[2,3-b]thiopyran ring system
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The 4-oxo and 6-methyl substituents
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The sulfur-containing functionality at the 2-position of the thiophene ring
The conversion of the sulfonyl chloride to the sulfonamide is a common synthetic transformation in medicinal chemistry, where sulfonamides often serve as hydrogen bond donors and acceptors in interactions with biological targets. This functional group modification can significantly impact the compound's pharmacological properties, including its binding affinity to target proteins, solubility, and metabolic stability.
Chemical Synthesis and Production
Industrial Considerations
From an industrial perspective, the synthesis of 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride would require consideration of several factors, including:
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Scalability of synthetic procedures
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Safety concerns associated with handling reactive intermediates
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Environmental impact of reagents and byproducts
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Cost-effectiveness of starting materials and reagents
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Purification methods suitable for large-scale production
Commercial availability of this compound appears limited, with some chemical suppliers listing it as a specialty item, often in research quantities . This suggests that its production is primarily conducted on a need basis, possibly as an intermediate in specific synthetic pathways rather than as a widely marketed chemical.
Analytical Characterization Methods
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